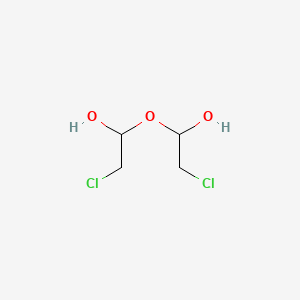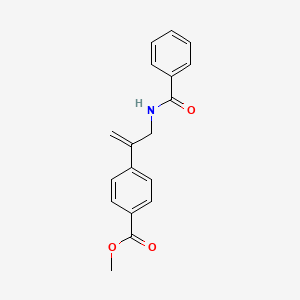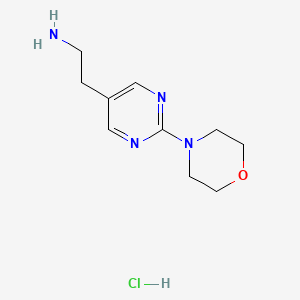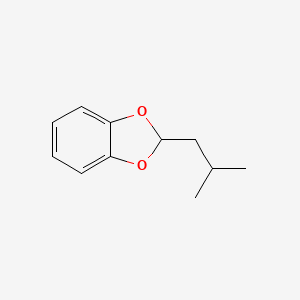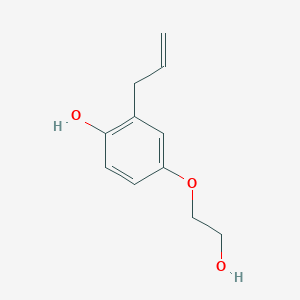
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol is an organic compound that features both phenolic and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One possible route could be the reaction of 4-hydroxyphenol with 2-chloroethanol under basic conditions to form the hydroxyethoxy group, followed by allylation with allyl bromide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The allyl group can be reduced to form the corresponding propyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Propyl derivatives.
Substitution: Ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its phenolic structure.
Industry: Use in the production of polymers or as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In biological systems, the phenolic group could participate in hydrogen bonding or electron transfer reactions, while the allyl group might undergo metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenol: Lacks the hydroxyethoxy and allyl groups.
4-(2-Hydroxyethoxy)phenol: Lacks the allyl group.
2-(Prop-2-en-1-yl)phenol: Lacks the hydroxyethoxy group.
Eigenschaften
CAS-Nummer |
918495-57-5 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h2,4-5,8,12-13H,1,3,6-7H2 |
InChI-Schlüssel |
VGNFLDAQVRQLQB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC(=C1)OCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


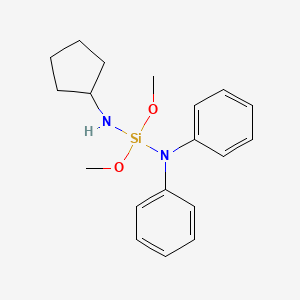
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
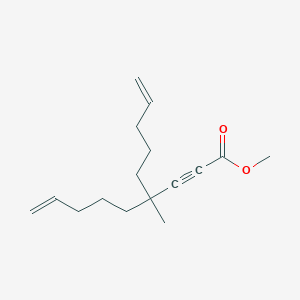
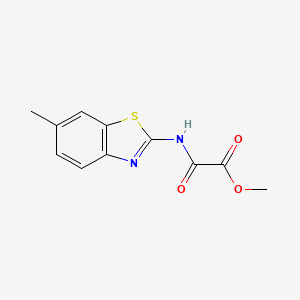
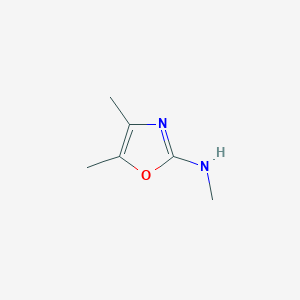
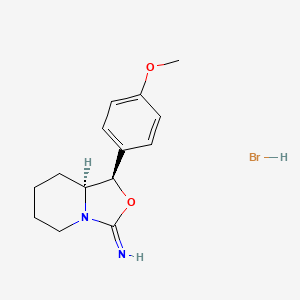
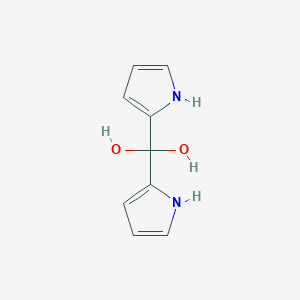
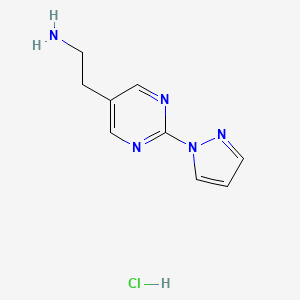
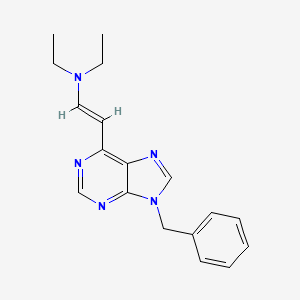
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
